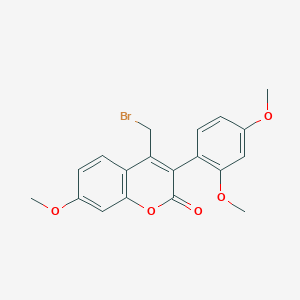
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is a synthetic organic compound that belongs to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 7-methoxycoumarin.
Condensation Reaction: The initial step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 7-methoxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Bromomethylation: The intermediate compound is then subjected to bromomethylation using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, such as benzoyl peroxide, to introduce the bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like column chromatography and recrystallization.
化学反应分析
Types of Reactions
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromomethyl group or reduce the coumarin core using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated coumarin derivatives.
Reduction: Reduced coumarin derivatives with or without the bromomethyl group.
科学研究应用
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of fluorescent dyes and sensors for various analytical applications.
作用机制
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
相似化合物的比较
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with known biological activities and used as a fluorescent probe.
7-Hydroxycoumarin: Another coumarin derivative with applications in fluorescence and as a precursor for synthesizing other bioactive compounds.
Coumarin-3-carboxylic acid: Used in the synthesis of various coumarin-based drugs and fluorescent dyes.
Uniqueness
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is unique due to the presence of both methoxy and bromomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound for research and development in various fields.
属性
CAS 编号 |
749901-81-3 |
|---|---|
分子式 |
C19H17BrO5 |
分子量 |
405.2 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C19H17BrO5/c1-22-11-5-7-14(16(8-11)24-3)18-15(10-20)13-6-4-12(23-2)9-17(13)25-19(18)21/h4-9H,10H2,1-3H3 |
InChI 键 |
KRBYROAQCFZALW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
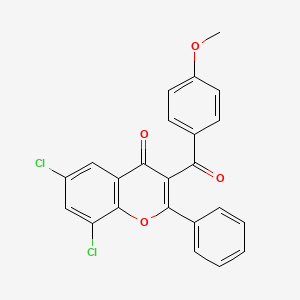

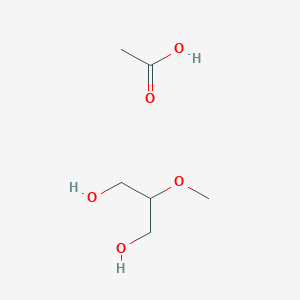


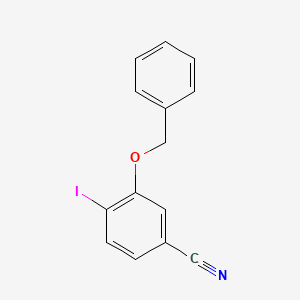
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
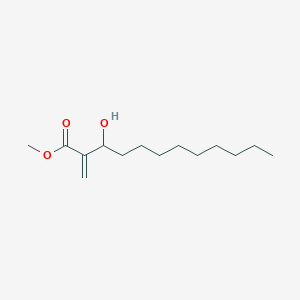
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
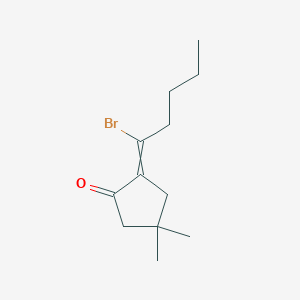
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
